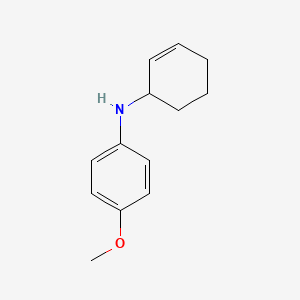

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

84487-66-1 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-4-methoxyaniline |

InChI |

InChI=1S/C13H17NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h3,5,7-11,14H,2,4,6H2,1H3 |

InChI Key |

GEPLNXZZTHXYOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Towards N Cyclohex 2 En 1 Yl 4 Methoxyaniline and Its Analogs

Direct Synthetic Routes for N-(Cyclohex-2-en-1-yl)-4-methoxyaniline

Direct approaches to the target molecule involve the formation of the crucial C-N bond between the 4-methoxyaniline and cyclohexene (B86901) moieties in a single key step. These methods are often characterized by their atom economy and straightforward reaction pathways.

Catalytic Hydroamination Strategies Involving 4-Methoxyaniline and Cyclohexene Derivatives

Catalytic hydroamination represents a highly atom-economical method for the formation of C-N bonds by the direct addition of an N-H bond across a carbon-carbon multiple bond. The palladium-catalyzed hydroamination of 1,3-dienes, such as 1,3-cyclohexadiene (B119728), with anilines offers a direct route to N-cyclohexenyl anilines. This transformation typically involves the use of a palladium catalyst, often in combination with a phosphine (B1218219) ligand and an acid co-catalyst, to facilitate the addition of the amine to the diene system. researchgate.netorganic-chemistry.org

The mechanism of palladium-catalyzed hydroamination of dienes can proceed through various pathways, including the formation of a π-allyl palladium intermediate. The regioselectivity of the amine addition is a key consideration in these reactions. Research has shown that the choice of ligand and reaction conditions can influence whether 1,2- or 1,4-addition occurs. For the reaction of 1,3-cyclohexadiene with anilines, the 1,4-addition product, N-(cyclohex-2-en-1-yl)aniline, is typically favored.

| Catalyst System | Diene | Amine | Conditions | Yield | Reference |

| Pd(OAc)₂ / Ligand | 1,3-Cyclohexadiene | 4-Methoxyaniline | Toluene, 45 °C | Moderate to High | harvard.edu |

| [Pd(allyl)Cl]₂ / Trost Ligand | 1,3-Cyclohexadiene | Aniline (B41778) | Not specified | Not specified | Not specified |

Reductive Amination Pathways Utilizing Cyclohexenones and 4-Methoxyaniline

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this pathway involves the reaction of 2-cyclohexen-1-one (B156087) with 4-methoxyaniline to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired allylic amine.

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the C=N double bond of the intermediate without affecting the C=C double bond of the cyclohexene ring. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their high chemoselectivity. commonorganicchemistry.commasterorganicchemistry.com Sodium triacetoxyborohydride is particularly effective and is often used in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), sometimes with the addition of acetic acid to facilitate iminium ion formation. harvard.edumdma.ch

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Conditions | Yield | Reference |

| 2-Cyclohexen-1-one | 4-Methoxyaniline | NaBH(OAc)₃ | DCE, Acetic Acid | Room Temperature | High | harvard.edumdma.ch |

| 2-Cyclohexen-1-one | 4-Methoxyaniline | NaBH₃CN | Methanol, pH 6-7 | Room Temperature | Good | masterorganicchemistry.com |

| 2-Cyclohexen-1-one | 4-Methoxyaniline | NaBH₄ | Methanol | Sequential addition | Moderate | commonorganicchemistry.com |

Divergent Synthetic Pathways for this compound Derivatives

Divergent synthetic strategies allow for the preparation of a variety of derivatives of the target molecule by employing versatile coupling reactions or by transforming readily available precursors.

Palladium-Catalyzed Coupling Reactions for Aniline-Cyclohexene Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it an excellent method for the synthesis of N-aryl amines. To synthesize this compound, this reaction would involve the coupling of a cyclohexenyl halide, such as 3-bromocyclohexene, with 4-methoxyaniline.

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, a suitable phosphine ligand, and a base. A variety of palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, can be used. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands like XPhos or BINAP often providing excellent results. nih.govorganic-synthesis.com The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. organic-synthesis.com

| Cyclohexene Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

| 3-Bromocyclohexene | 4-Methoxyaniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 °C | Good to Excellent | researchgate.netnih.gov |

| 3-Chlorocyclohexene | 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 100 °C | Good | organic-synthesis.com |

Multicomponent Reactions Incorporating 4-Methoxyaniline

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer an efficient and convergent approach to molecular complexity. The Povarov reaction, a formal [4+2] cycloaddition, is a notable MCR for the synthesis of tetrahydroquinolines. An intermolecular version of this reaction, or a related three-component process, could be envisioned for the synthesis of this compound analogs.

Such a reaction would typically involve an aniline (4-methoxyaniline), an aldehyde, and an activated alkene. While a direct three-component reaction with cyclohexene itself might be challenging, the use of more reactive dienophiles or a domino reaction sequence could provide access to related structures. For instance, the reaction of 4-methoxyaniline with an aldehyde and a suitable cyclohexene-derived dienophile could lead to functionalized N-(cyclohexyl)-4-methoxyaniline derivatives. The reaction is often catalyzed by Lewis or Brønsted acids, such as FeCl₃ or p-toluenesulfonic acid (p-TsOH). nih.gov

Transformations from Precursor Molecules (e.g., Hydrogenation/Transposition of Nitrobenzene Compounds)

The synthesis of the target molecule can also be achieved through the chemical modification of precursor molecules. A common strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. For instance, p-nitroanisole can be readily reduced to 4-methoxyaniline using various methods, including catalytic hydrogenation over catalysts like Raney-Ni or Pd/C, or by using reducing agents such as tin in hydrochloric acid. chemicalbook.com

To incorporate the cyclohexenyl moiety, one could envision a pathway starting from a precursor that already contains a nitro group and a cyclohexene ring. For example, the reaction of a nitrated cyclohexene derivative with a suitable aromatic partner, followed by reduction of the nitro group, could yield the desired product. Alternatively, a one-pot reductive amination of a nitroaromatic compound with a cyclohexanone (B45756) derivative in the presence of a hydrogen source and a suitable catalyst can lead to the formation of N-cyclohexylanilines.

Another potential, though less direct, strategy involves allylic transposition reactions. An allylic alcohol on the cyclohexene ring could be converted into a good leaving group, which could then be displaced by 4-methoxyaniline. Alternatively, a catalytic allylic amination of cyclohexene or its derivatives with an activated nitrogen source derived from 4-methoxyaniline could be explored. nih.govresearchgate.net

Stereoselective Synthesis and Chiral Induction for this compound Scaffolds

The synthesis of this compound with specific stereochemistry presents a significant challenge in organic synthesis. The presence of a stereocenter at the C1 position of the cyclohexene ring necessitates the use of stereoselective methods to control the three-dimensional arrangement of the molecule. This section explores asymmetric catalysis and diastereoselective approaches that are pertinent to the construction of chiral cyclohexenylamine scaffolds.

Asymmetric Catalysis in Related Anilines (e.g., Amine Addition to Aziridines)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, and it plays a crucial role in modern organic chemistry. psu.edu Chiral primary amine-based organocatalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be highly versatile and effective in a wide array of enantioselective transformations. rsc.org While a direct asymmetric synthesis of this compound is not extensively documented, analogous strategies involving asymmetric amination can be considered.

One such strategy is the catalytic asymmetric ring-opening of aziridines with nucleophiles. Chiral aziridines are valuable synthetic intermediates for the preparation of amino acids, natural products, and pharmaceuticals. datapdf.com The enantioselective synthesis of aziridines and their subsequent ring-opening can provide access to chiral amines. For instance, aza-Darzens reactions using chlorinated aromatic ketones, catalyzed by a Zn-ProPhenol complex, can produce complex trisubstituted aziridines with high enantioselectivity. nih.gov These chiral aziridines can then undergo nucleophilic attack by an amine.

Furthermore, the development of methods for the synthesis of chiral vicinal chloroamines via asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids offers another avenue. st-andrews.ac.uk This process allows for the simultaneous formation of a new C-N bond and the generation of a new chlorine-substituted stereocenter. st-andrews.ac.uk These chloroamines can be converted to aziridines in a one-pot process, which can then be opened by a suitable nucleophile to yield chiral diamines. st-andrews.ac.uk

The following table summarizes representative examples of asymmetric catalysis in the synthesis of chiral amines and their precursors, highlighting the potential for high enantioselectivity.

Table 1: Examples of Asymmetric Catalysis in Chiral Amine Synthesis

| Reaction Type | Catalyst | Substrate Example | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aza-Darzens Reaction | Zn-ProPhenol | α-chloroketone and imine | Trisubstituted aziridine | up to 98% | High | nih.gov |

| Asymmetric Protonation | Chiral Brønsted Acid | Prochiral chloroenamine | Chiral vicinal chloroamine | High | - | st-andrews.ac.uk |

| Aziridination of Cyclic Enones | Chiral Diamine | 2-cyclopenten-1-one | Chiral aziridine | Moderate | - | datapdf.com |

| C-H Amination | Chiral Iron Porphyrin | Aryl azide | Chiral indoline | up to 93% | up to 99% | researchgate.net |

Diastereoselective Approaches in Cyclohexenylamine Synthesis

The synthesis of substituted cyclohexenylamines often requires control over multiple stereocenters, making diastereoselectivity a critical consideration. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for constructing complex molecular frameworks with several adjacent stereogenic centers from simple precursors. nih.gov

A highly stereoselective one-pot organocatalytic procedure involving a Michael-Michael-1,2-addition sequence can provide efficient access to fully substituted cyclohexanes bearing five contiguous stereocenters with excellent diastereoselectivities. nih.gov Similarly, a cascade inter-intramolecular double Michael strategy for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates has been reported to proceed with complete diastereoselectivity in most cases. beilstein-journals.org These methods, while not directly producing this compound, demonstrate the potential for creating highly substituted cyclohexane (B81311) rings with controlled relative stereochemistry.

The development of a modular and diastereoselective 5 + 1 cyclization approach to N-(hetero)aryl piperidines, which are structurally related to cyclohexylamines, showcases a robust reductive amination/aza-Michael reaction sequence. wordpress.com This method allows for the rapid construction of complex polysubstituted ring systems. wordpress.com Notably, the diastereoselectivity of this process is enhanced by the presence of water. wordpress.com

Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via a [4 + 2] cycloaddition of N-cyclobutyl anilines and α-substituted vinylketones has also been developed. nih.gov This method provides access to highly functionalized cyclohexylamine derivatives in moderate to good yields with excellent diastereoselectivities. nih.gov

The table below presents examples of diastereoselective reactions that could be adapted for the synthesis of precursors to this compound.

Table 2: Diastereoselective Synthesis of Substituted Cyclohexane Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|---|

| Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Amino-squaramide, DBU | Functionalized cyclohexane | >30:1 | 68-86% | nih.gov |

| Cascade Double Michael Reaction | Curcumin, Arylidenemalonate | aq. KOH, TBAB | Functionalized cyclohexanone | Complete diastereoselectivity | Moderate to excellent | beilstein-journals.org |

| [4 + 2] Cycloaddition | N-cyclobutyl aniline, α-substituted vinylketone | Photocatalyst | Functionalized cyclohexylamine | 13:1 to >20:1 | 31-60% | nih.gov |

| 5 + 1 Cyclization | Heterocyclic amine, Carbonyl electrophile | - | N-(hetero)aryl piperidine | Robustly diastereoselective | - | wordpress.com |

Principles of Sustainable Synthesis in the Production of this compound

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The synthesis of N-aryl amines, including this compound, can benefit from the application of these principles. rsc.org

A key aspect of sustainable synthesis is the use of renewable resources. rsc.org Alcohols and amines are common functionalities in biomass, making them desirable starting materials for amination and N-alkylation reactions through "hydrogen borrowing" methodologies. rsc.org This approach offers a more environmentally friendly alternative to traditional methods that rely on fossil fuel-based starting materials.

Another important principle is the use of greener reaction media and catalysts. A metal-free approach for the N-arylation of secondary amines with aryl halides has been developed using magnetized distilled water as a solvent. rsc.orgresearchgate.net This method boasts short reaction times, low costs, and is an additive-free process. rsc.orgresearchgate.net Furthermore, the direct catalytic nitrogenation to produce arylamines from easily available organohalides using dinitrogen (N₂) as the nitrogen source represents a significant advancement in sustainable chemistry. researchgate.net

The following table contrasts traditional and sustainable approaches to key steps in the synthesis of N-aryl amines.

Table 3: Comparison of Traditional and Sustainable Synthetic Approaches for N-Aryl Amines

| Synthetic Step | Traditional Approach | Sustainable Approach | Green Chemistry Principles Addressed |

|---|---|---|---|

| N-Arylation | Ullmann or Buchwald-Hartwig reaction with aryl halides, metal catalyst, and organic solvent. | Metal-free N-arylation in magnetized distilled water. rsc.orgresearchgate.net | Safer solvents and auxiliaries, catalysis, reduced derivatives. |

| Nitrogen Source | Ammonia (B1221849), primary or secondary amines. | Direct use of dinitrogen (N₂). researchgate.net | Atom economy, use of renewable feedstocks (N₂ from air). |

| Starting Materials | Petroleum-based feedstocks. | Biomass-derived precursors (e.g., bio-based alcohols). rsc.org | Use of renewable feedstocks. |

| Overall Process | Multi-step synthesis with purification at each step, generating significant waste. | One-pot or cascade reactions to reduce steps and waste. nih.gov | Prevention of waste, atom economy. |

Chemical Reactivity and Mechanistic Organic Transformations of N Cyclohex 2 En 1 Yl 4 Methoxyaniline

Cyclization Reactions Involving N-(Cyclohex-2-en-1-yl)-4-methoxyaniline Motifs

The presence of both an alkene and a nucleophilic/photochemically active aniline (B41778) moiety within the same molecule makes this compound a prime candidate for various intramolecular cyclization reactions, leading to the formation of complex heterocyclic frameworks.

Intramolecular Photocyclization Pathways (e.g., [6π] Electrocyclizations)

Intramolecular [6π] photocyclization is a powerful photochemical strategy for the synthesis of heterocyclic compounds. researchgate.netnih.gov For this compound, the N-aryl ring and the cyclohexene (B86901) double bond can act as a 6π-electron system. Upon irradiation with ultraviolet light, this system can undergo an electrocyclic ring closure.

The proposed mechanism involves the excitation of the molecule to an electronically excited state. In this state, a concerted, disrotatory ring closure occurs between the ortho-position of the aniline ring and one of the carbons of the cyclohexene double bond. This process forms a new sigma bond and leads to a dihydro- or tetrahydrocarbazole derivative. The stereochemistry of the product is governed by the Woodward-Hoffmann rules for photochemical electrocyclizations. masterorganicchemistry.com Studies on analogous systems, such as acrylanilides, have demonstrated the feasibility of such transformations, often proceeding with high levels of stereocontrol, particularly in the solid state. nih.govrsc.org

Key factors influencing the efficiency and outcome of this reaction include the wavelength of light used, the solvent, and the presence of substituents on both the aromatic ring and the cyclohexene moiety. The electron-donating methoxy (B1213986) group on the aniline ring is expected to facilitate this transformation by increasing the electron density of the aromatic system.

Palladium-Catalyzed Intramolecular Alkene Carboamination Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov The intramolecular carboamination of this compound represents a potent method for constructing nitrogen-containing heterocyclic systems. This transformation involves the simultaneous formation of a C-N and a C-C bond across the cyclohexene double bond.

The catalytic cycle is generally believed to commence with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes reaction with the aniline nitrogen to form a palladium-amido complex. The key step is the intramolecular migratory insertion of the cyclohexene alkene into the Pd-N bond (aminopalladation). This is typically followed by reductive elimination to furnish the cyclized product and regenerate the Pd(0) catalyst.

The stereochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the catalyst. Both syn- and anti-aminopalladation pathways have been observed in related systems. The diastereoselectivity of the cyclization can be controlled by the choice of ligands on the palladium catalyst and the substitution pattern of the starting material. For instance, in related palladium-catalyzed carboamination reactions of γ-amino alkenes, excellent levels of diastereoselectivity have been achieved. nih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Intramolecular Carboamination

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | An aryl/vinyl halide adds to the Pd(0) catalyst. | Pd(II)-aryl complex |

| 2. Amine Coordination/Deprotonation | The aniline nitrogen coordinates to the Pd(II) center, followed by deprotonation to form a palladium-amido species. | Palladium-amido complex |

| 3. Migratory Insertion (Aminopalladation) | The tethered cyclohexene inserts into the Pd-N bond. This step determines the stereochemistry of the newly formed stereocenters. | Alkyl-Pd(II) complex |

| 4. Reductive Elimination | A C-C bond is formed, releasing the cyclized product and regenerating the Pd(0) catalyst. | Pd(0) complex |

Intermolecular Cycloaddition Reactions (e.g., Pauson-Khand Type [2+2+1] Cycloadditions)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnrochemistry.com The cyclohexene moiety of this compound can serve as the alkene component in an intermolecular Pauson-Khand reaction.

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. uwindsor.cauwindsor.ca Dissociation of a CO ligand allows for coordination of the alkene (the cyclohexene ring). This is followed by insertion of the alkene into a cobalt-carbon bond, forming a cobaltacycle. Subsequent migratory insertion of a carbonyl group and reductive elimination yields the cyclopentenone product. wikipedia.orguwindsor.ca

The reactivity of the alkene in the Pauson-Khand reaction is influenced by steric and electronic factors. Strained cyclic alkenes are generally more reactive than acyclic or unstrained cyclic alkenes. nrochemistry.com While intermolecular Pauson-Khand reactions can suffer from issues of regioselectivity with unsymmetrical alkenes and alkynes, the use of directing groups can improve selectivity. rsc.org The aniline nitrogen in the substrate could potentially act as a directing group, influencing the regiochemical outcome of the cycloaddition. uwindsor.ca

Table 2: Reactivity Trend of Alkenes in the Pauson-Khand Reaction

| Alkene Type | Relative Reactivity |

| Strained Cyclic (e.g., norbornene) | High |

| Terminal | Moderate |

| Disubstituted Cyclic (e.g., cyclohexene) | Moderate to Low |

| Trisubstituted | Low |

| Tetrasubstituted | Unreactive |

Substitution and Addition Reactions of the this compound Framework

Beyond cyclization, the aniline and aromatic portions of the molecule are susceptible to a range of substitution and addition reactions, allowing for further functionalization.

Nucleophilic Substitution Processes at the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it nucleophilic, enabling it to participate in substitution reactions with various electrophiles. N-alkylation is a common transformation for anilines, leading to the formation of secondary and tertiary amines. psu.edu This can be achieved using alkyl halides, sulfates, or alcohols under various catalytic conditions. nih.govrsc.org

A significant challenge in the N-alkylation of anilines is controlling the degree of alkylation, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu The choice of alkylating agent, solvent, and reaction conditions is crucial for achieving selective mono-alkylation. For example, the use of ionic liquids as solvents has been shown to minimize over-alkylation in some cases. psu.edu Various catalytic systems, including those based on iridium, ruthenium, and cobalt, have been developed for the N-alkylation of anilines with alcohols, offering a more atom-economical approach. nih.govrsc.orgacs.org

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The 4-methoxyphenyl (B3050149) group of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the methoxy group (-OCH₃) and the secondary amino group (-NH-cyclohexenyl). Both of these substituents are ortho, para-directors. wikipedia.orglibretexts.org

The combined directing effects of the -NHR and -OCH₃ groups are synergistic, strongly activating the positions ortho to the amino group (positions 3 and 5) and the position ortho to the methoxy group (position 3, which is also ortho to the amino group). The para position relative to the amino group is occupied by the methoxy group, and vice versa. Therefore, electrophilic attack is strongly favored at the positions ortho to the more powerful activating group, which is the amino group. This would lead to substitution primarily at the 3- and 5-positions of the aromatic ring.

Typical electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comlibretexts.org For example, halogenation with bromine water would be expected to proceed rapidly to give polybrominated products due to the high activation of the ring. byjus.com Nitration with a mixture of nitric and sulfuric acid can be complicated by the basicity of the aniline nitrogen, which can be protonated under the strongly acidic conditions. byjus.comyoutube.com The resulting anilinium ion is a meta-directing and deactivating group, which can lead to a mixture of products. youtube.com

Table 3: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Type | Directing Effect |

| -NH-R (Amino) | Strongly Activating | ortho, para |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

Additions to the Cyclohexene Double Bond

The carbon-carbon double bond within the cyclohexene ring of this compound is susceptible to a range of addition reactions, a characteristic feature of alkenes. These transformations allow for the introduction of new functional groups and the stereoselective formation of saturated cyclohexane (B81311) derivatives. Common addition reactions include hydrogenation, halogenation, epoxidation, and dihydroxylation. Due to the limited availability of specific experimental data for this compound, the following table presents typical conditions for these transformations on analogous cyclohexene systems.

| Reaction | Reagents and Conditions | Product | Stereochemistry |

| Hydrogenation | H₂, Pd/C, Ethanol, room temperature | N-(Cyclohexyl)-4-methoxyaniline | Syn-addition |

| Halogenation (Bromination) | Br₂, CCl₄, room temperature | N-(2,3-dibromocyclohexyl)-4-methoxyaniline | Anti-addition |

| Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to room temperature | N-(2,3-epoxycyclohexyl)-4-methoxyaniline | Syn-addition |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO, acetone/water | N-(2,3-dihydroxycyclohexyl)-4-methoxyaniline | Syn-addition |

| Anti-Dihydroxylation | 1. RCO₃H; 2. H₃O⁺ | N-(2,3-dihydroxycyclohexyl)-4-methoxyaniline | Anti-addition |

Catalytic Transformations of this compound

Catalysis offers a powerful toolkit for the selective functionalization of this compound, enabling the formation of complex molecular architectures under mild conditions.

Transition Metal-Mediated C-N Bond Formations

The nitrogen atom of this compound can act as a nucleophile in transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations, widely employed for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.orglibretexts.orgacs.org These reactions are pivotal in the synthesis of pharmaceuticals and functional materials. wikipedia.org

The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. wikipedia.orgacs.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product. acs.org

The Ullmann condensation , a classical method, uses a copper catalyst, often at higher temperatures, to achieve a similar C-N bond formation. libretexts.org Modern variations of the Ullmann reaction have been developed with improved catalyst systems, allowing for milder reaction conditions. libretexts.org

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)₂, P(t-Bu)₃ | NaOt-Bu | Toluene | 80-110 |

| Ullmann Condensation | CuI, L-proline | K₂CO₃ | DMSO | 100-150 |

Organocatalytic Applications in Functionalization

The enamine-like character of this compound makes it a prime candidate for organocatalytic functionalization. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. In the context of the target molecule, chiral Brønsted acids or chiral amines could be employed to catalyze stereoselective additions to the cyclohexene ring or functionalization at the alpha-position to the nitrogen.

Enamine catalysis, for instance, involves the reaction of a ketone or aldehyde with a chiral secondary amine to form a chiral enamine intermediate. This intermediate can then react with various electrophiles with high stereocontrol. While this compound is already an enamine, its reactivity can be modulated and directed by chiral organocatalysts. For example, a chiral phosphoric acid could protonate the nitrogen, activating the double bond for a nucleophilic attack in an enantioselective manner.

| Organocatalytic Reaction | Catalyst Type | Typical Electrophile | Potential Product |

| Asymmetric Michael Addition | Chiral Brønsted Acid | α,β-Unsaturated Ketone | Chiral functionalized cyclohexylamine (B46788) |

| Asymmetric Aldol Reaction | Chiral Amine (with an aldehyde) | Aldehyde | Chiral β-hydroxy amine |

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid | Imine | Chiral β-amino amine |

Photoinduced Transformations and Their Utility

The photochemistry of N-aryl enamines offers pathways to unique molecular scaffolds that are often difficult to access through thermal methods. A key photoinduced transformation of N-aryl enamines is their non-oxidative photocyclization to form hexahydrocarbazole derivatives. nih.govnih.gov Upon irradiation with UV light, an electrocyclic reaction can occur, leading to the formation of a new carbon-carbon bond between the aromatic ring and the enamine double bond. This reaction provides a facile route to complex heterocyclic systems.

Studies on the photocyclization of N-aryl enamines have shown that the quantum yields can be influenced by various factors, including the substitution pattern on the aromatic ring and the enamine moiety. nih.gov

| Photochemical Reaction | Wavelength (nm) | Solvent | Product Type |

| Non-oxidative Photocyclization | 254 | Diethyl ether | Hexahydrocarbazole derivative |

| [2+2] Photocycloaddition | >300 | Acetonitrile | Cyclobutane derivative |

| Photooxidative Cyclization | Visible light, photosensitizer | Methanol | Indole (B1671886) derivative researchgate.net |

Dehydrogenation and Aromatization Studies of Cyclohexenyl Rings

The cyclohexene ring in this compound can be aromatized to a benzene (B151609) ring through dehydrogenation, yielding the corresponding N-aryl aniline derivative. This transformation is thermodynamically favorable and can be achieved using various catalytic methods.

A common method for dehydrogenation is the use of a palladium on carbon (Pd/C) catalyst at elevated temperatures. researchgate.net More recently, photocatalytic methods have been developed for the dehydrogenation of allylic amines to N-aryl amines under mild conditions using visible light and a photoredox catalyst. These methods offer a greener alternative to traditional high-temperature processes.

| Dehydrogenation Method | Catalyst/Reagent | Conditions | Product |

| Catalytic Dehydrogenation | 10% Pd/C | Xylene, reflux | N-(Phenyl)-4-methoxyaniline |

| Photocatalytic Dehydrogenation | Ir(ppy)₃, base | Visible light, room temp. | N-(Phenyl)-4-methoxyaniline |

| Chemical Dehydrogenation | DDQ | Dioxane, reflux | N-(Phenyl)-4-methoxyaniline |

Radical Processes and Halogen Atom Transfer Chemistry Associated with Cyclohexenyl Anilines

The double bond and the electron-rich nature of the enamine moiety in this compound make it amenable to radical reactions. Radical additions to the cyclohexene double bond can be initiated by various radical sources, leading to the formation of functionalized cyclohexane derivatives.

Furthermore, the nitrogen atom can play a crucial role in mediating radical processes. For instance, α-amino radicals, which can be generated from enamines or tertiary amines, have been shown to act as effective halogen atom transfer (XAT) agents. nih.govdntb.gov.ua In XAT, a radical abstracts a halogen atom from an organic halide to generate a new carbon-centered radical. This strategy has been employed in metallaphotoredox catalysis for cross-electrophile couplings. nih.govdntb.gov.ua While specific studies on this compound in this context are lacking, the general principles of enamine radical chemistry suggest its potential utility in such transformations.

| Radical Process | Initiator/Mediator | Substrate | Product Type |

| Radical Addition | AIBN, Bu₃SnH | Alkyl halide | Alkylated cyclohexylamine |

| Radical Cyclization | Ti(III) | Intramolecular halide | Bicyclic amine |

| Halogen Atom Transfer (XAT) | Photoredox catalyst, amine | Alkyl/Aryl iodide | Cross-coupled product |

Advanced Mechanistic and Kinetic Investigations of Reactions Involving N Cyclohex 2 En 1 Yl 4 Methoxyaniline

Detailed Reaction Pathway Elucidation

A complete understanding of a chemical reaction involves mapping out the entire pathway from reactants to products. This includes the identification of any short-lived molecules, known as transient intermediates, and characterizing the high-energy transition states that gates each step of the reaction.

Identification of Transient Intermediates

For palladium-catalyzed allylic aminations, the formation of a (π-allyl)palladium complex is a key intermediate. Spectroscopic methods like NMR and mass spectrometry, as well as trapping experiments, are typically employed to identify such species. However, a search of the chemical literature reveals no specific studies that have isolated or spectroscopically characterized transient intermediates in reactions where N-(Cyclohex-2-en-1-yl)-4-methoxyaniline is a product.

Transition State Characterization in Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become a powerful tool for characterizing the geometry and energy of transition states in catalytic cycles. researchgate.net Such studies provide insight into the rate-determining steps and the factors controlling selectivity. mdpi.com While many DFT studies have been published on the general mechanism of palladium-catalyzed allylic amination, none have specifically modeled the transition states involved in the formation of this compound. researchgate.netmdpi.com

Quantitative Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for understanding reaction mechanisms by determining the reaction rate's dependence on the concentration of each reactant, catalyst, and ligand. This information is mathematically expressed in a rate law. For the synthesis of this compound, no experimentally determined rate laws have been published. General kinetic studies on palladium-catalyzed allylic aminations often show a first-order dependence on the catalyst and the electrophile, but the order with respect to the amine nucleophile can vary. chemrxiv.org Without specific studies on 4-methoxyaniline as the nucleophile in the context of cyclohexenyl systems, a precise rate law cannot be stated.

Isotopic Labeling Studies to Ascertain Reaction Stereochemistry and Selectivity

Isotopic labeling, often using deuterium, is a powerful technique to trace the path of atoms throughout a reaction, providing definitive insights into the mechanism and stereochemical outcomes. Such experiments could, for example, elucidate whether the nucleophilic attack of 4-methoxyaniline occurs on the same face or the opposite face of the cyclohexenyl ring relative to the palladium catalyst. While the utility of isotopic labeling in mechanistic studies is well-established, no such studies have been reported for the reactions forming this compound.

Influence of Reaction Environment on Mechanism and Product Distribution

The reaction environment, including the choice of solvent, temperature, and the specific ligands on the metal catalyst, can profoundly influence the reaction mechanism and the distribution of products. researchgate.netrsc.org For instance, the polarity of the solvent can affect the stability of charged intermediates, and the steric and electronic properties of ligands can control regioselectivity and enantioselectivity. nih.govuva.es While general trends are known for palladium-catalyzed allylic aminations, specific data detailing how these factors modulate the synthesis of this compound are absent from the literature. Research on related systems shows that factors like hydrogen-bonding solvents can activate substrates, and the choice of ligand can be crucial in preventing catalyst degradation and controlling selectivity. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies of N Cyclohex 2 En 1 Yl 4 Methoxyaniline

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of electron distribution and energy, which dictates the molecule's stability, spectroscopy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(Cyclohex-2-en-1-yl)-4-methoxyaniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum, aiding in the assignment of experimental spectral bands. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts and UV-Visible electronic transitions can provide a direct comparison with experimental data, validating the computational model.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile.

For this compound, analysis of the HOMO would likely show high electron density on the aniline (B41778) nitrogen and the π-system of the methoxyphenyl group, indicating these are probable sites for electrophilic attack. Conversely, the LUMO's distribution would highlight potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, further predicting sites of interaction.

Calculation of Reaction Barriers and Thermodynamic Profiles for Transformations

Computational methods are invaluable for mapping out the entire energy landscape of a chemical reaction. For transformations involving this compound, such as its synthesis via allylic amination or its subsequent reactions, DFT can be used to calculate the thermodynamic and kinetic parameters.

This involves identifying the structures of reactants, transition states, and products. By calculating their respective energies, a complete thermodynamic profile (enthalpy, Gibbs free energy) can be constructed. Locating the transition state structure allows for the calculation of the activation energy barrier, which determines the reaction rate. This theoretical insight helps to understand reaction mechanisms and predict the feasibility of different chemical pathways.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotatable bonds connecting the cyclohexene (B86901) and aniline moieties. Molecular dynamics (MD) simulations can provide a dynamic picture of these conformational changes over time. By simulating the molecule's movement in a solvent environment at a given temperature, MD can explore the potential energy surface and identify the most stable and populated conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or catalysts.

Theoretical Catalysis: Insights into Catalyst-Substrate Interactions and Reaction Pathways

If this compound is synthesized using a catalyst, computational chemistry can elucidate the catalyst's role at a molecular level. By modeling the interaction between the catalyst and the substrates (e.g., cyclohexene and 4-methoxyaniline), researchers can understand the binding modes and the specific interactions that facilitate the reaction. These calculations can reveal how the catalyst lowers the activation energy barrier, explaining its efficiency and selectivity. This knowledge is instrumental in designing new and improved catalysts for similar transformations.

Computational Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the phenyl ring) and calculating the resulting electronic and structural properties, it is possible to establish quantitative structure-reactivity relationships (QSRR). For example, one could correlate the HOMO-LUMO gap or the charge on the nitrogen atom with the molecule's observed reactivity in a particular reaction. These computational models can predict the properties of yet-to-be-synthesized derivatives, guiding experimental efforts toward molecules with desired characteristics.

Advanced Spectroscopic and Structural Characterization Techniques in Research on N Cyclohex 2 En 1 Yl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the use of high-field magnets and multidimensional experiments, a complete picture of the atomic arrangement and stereochemistry of N-(Cyclohex-2-en-1-yl)-4-methoxyaniline can be assembled.

High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-methoxyaniline moiety and the aliphatic and vinylic protons of the cyclohex-2-en-1-yl group.

The aromatic protons of the 4-methoxyaniline ring typically appear as a pair of doublets in the range of δ 6.6-6.8 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.7 ppm. The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

The protons on the cyclohex-2-en-1-yl ring will exhibit more complex signals. The two vinylic protons (on C2' and C3') are expected to resonate in the downfield region for aliphatic protons, typically between δ 5.5 and 6.0 ppm, showing coupling to each other and to adjacent allylic protons. The allylic proton on C1', being directly attached to the nitrogen, will be deshielded and is expected to appear around δ 3.5-4.0 ppm. The remaining methylene (B1212753) protons on C4', C5', and C6' will produce a series of multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.2 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The 4-methoxyaniline portion of the molecule will show four distinct aromatic carbon signals, with the carbon bearing the methoxy group (C4) resonating at approximately δ 152-154 ppm, and the carbon attached to the nitrogen (C1) appearing around δ 140-142 ppm. The methoxy carbon itself will produce a signal near δ 55-56 ppm. rsc.org

For the cyclohex-2-en-1-yl group, the two vinylic carbons (C2' and C3') are expected in the δ 125-135 ppm region. The allylic carbon attached to the nitrogen (C1') will be found around δ 50-60 ppm. The remaining three aliphatic carbons (C4', C5', C6') will appear in the upfield region of the spectrum, typically between δ 20 and 35 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | Ar-H (H2, H6) |

| ~6.65 | d | 2H | Ar-H (H3, H5) |

| ~5.8-6.0 | m | 1H | =C-H (H2' or H3') |

| ~5.6-5.8 | m | 1H | =C-H (H2' or H3') |

| ~3.75 | s | 3H | OCH₃ |

| ~3.6-3.8 | m | 1H | N-CH (H1') |

| ~3.5-4.5 | br s | 1H | N-H |

| ~1.5-2.2 | m | 6H | -CH₂- (H4', H5', H6') |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~153 | C4 |

| ~141 | C1 |

| ~130 | C2' or C3' |

| ~128 | C2' or C3' |

| ~116 | C2, C6 |

| ~115 | C3, C5 |

| ~56 | OCH₃ |

| ~55 | C1' |

| ~30 | C6' |

| ~25 | C5' |

| ~20 | C4' |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the spectrum of this compound, COSY would show correlations between the adjacent aromatic protons. More importantly, it would map out the entire spin system of the cyclohexenyl ring, showing correlations between the vinylic protons and the allylic protons, and among the protons of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is an invaluable tool for assigning each carbon signal to its attached proton(s). For example, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~56 ppm, confirming the assignment of the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This experiment is key to connecting the different fragments of the molecule. For instance, a correlation would be expected between the allylic proton H1' on the cyclohexenyl ring and the aromatic carbon C1 of the 4-methoxyaniline ring, unequivocally establishing the N-C1' bond. Correlations between the aromatic protons and the methoxy carbon would also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. researchgate.net For the molecular formula C₁₃H₁₇NO, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

| C₁₃H₁₇NO | 204.1383 | Typically within ± 0.0005 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. d-nb.infochrom-china.com This is particularly useful for assessing the purity of a sample of this compound. The sample is first passed through an HPLC column, which separates the target compound from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for each separated component. This allows for the confident identification of the main product and the characterization of any minor components in the mixture. oup.com The fragmentation pattern observed in the mass spectrum can provide structural clues about any impurities present. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A weak to medium absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. libretexts.orgspectroscopyonline.com The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1335 cm⁻¹ range. wikieducator.org

The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The methoxy group will show a strong C-O stretching band around 1240-1260 cm⁻¹.

The cyclohexenyl group will also have characteristic absorptions. The vinylic C-H stretch will appear at approximately 3020-3050 cm⁻¹, and the C=C stretching vibration will be observed around 1640-1680 cm⁻¹. docbrown.infoechemi.comquora.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretch | Secondary Amine |

| 3020-3050 | =C-H stretch | Alkene |

| >3000 | C-H stretch | Aromatic |

| <3000 | C-H stretch | Aliphatic |

| 1640-1680 | C=C stretch | Alkene |

| 1500-1600 | C=C stretch | Aromatic |

| 1250-1335 | C-N stretch | Aromatic Amine |

| 1240-1260 | C-O stretch | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light—and the extent of conjugation.

In this compound, the primary chromophore is the 4-methoxyaniline moiety. The benzene ring conjugated with the nitrogen atom's lone pair and the methoxy group's oxygen lone pair constitutes an extended π-system. The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the λmax to longer wavelengths (a bathochromic or red shift) and often increases the absorption intensity.

The electronic transitions expected for the 4-methoxyaniline portion of the molecule are primarily π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. Aniline (B41778) itself exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. The presence of the electron-donating methoxy group in the para position is known to cause a bathochromic shift of these bands. For instance, p-anisidine (B42471) (4-methoxyaniline) shows absorption maxima at approximately 235 nm and 300 nm.

The N-allyl substituent (cyclohex-2-en-1-yl) is not expected to significantly extend the conjugation of the primary aromatic chromophore, as the double bond in the cyclohexene (B86901) ring is not directly conjugated with the aniline ring system. However, the nitrogen atom's electronic environment is modified by this alkyl group, which can lead to subtle shifts in the absorption bands compared to unsubstituted 4-methoxyaniline.

The UV-Vis spectrum of this compound, therefore, would be predicted to show strong absorptions characteristic of a substituted aniline. The primary absorption band would likely be observed in the range of 230-240 nm, with a secondary, broader band appearing at longer wavelengths, potentially between 290-310 nm. The exact positions and intensities of these bands would provide insight into the electronic structure and the influence of the cyclohexenyl substituent on the aniline chromophore.

Table 1: Predicted UV-Vis Absorption Data for this compound based on Analogous Compounds

| Predicted Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 230 - 240 | 4-Methoxyphenyl (B3050149) group |

| n → π / π → π* | 290 - 310 | Aniline system |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, providing a definitive solid-state structure.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other N-substituted 4-methoxyanilines, can provide valuable insights into the expected structural features. For instance, crystal structures of Schiff bases derived from 4-methoxyaniline, like N-(4-Chlorobenzylidene)-4-methoxyaniline, reveal that the 4-methoxyaniline fragment is often nearly planar. researchgate.net

In the hypothetical crystal structure of this compound, one would expect to determine:

Molecular Conformation: The dihedral angle between the plane of the aniline ring and the cyclohexene ring would be a key structural parameter. Steric hindrance between the two moieties would likely lead to a non-planar conformation.

Bond Lengths and Angles: The C-N bond length between the aniline nitrogen and the cyclohexene ring would be of particular interest, as would the bond lengths within the aromatic ring, which can be influenced by the electron-donating methoxy group.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···π interactions. The presence of the nitrogen atom and the methoxy oxygen also allows for the possibility of hydrogen bonding if suitable donor atoms are present in co-crystallized solvent molecules or if the compound crystallizes as a salt. For example, in the crystal structure of 4-methoxyanilinium (B12549976) chloride, N-H···Cl hydrogen bonds are observed to play a crucial role in the supramolecular assembly. researchgate.net

Table 2: Expected Crystallographic Parameters for this compound Based on Analogs

| Parameter | Expected Value/Feature | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic classification of the crystal lattice |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry elements of the unit cell |

| C(aromatic)-N Bond Length | ~1.40 - 1.43 Å | Indicates the degree of partial double bond character |

| C(aliphatic)-N Bond Length | ~1.46 - 1.48 Å | Standard single bond length |

| C-O Bond Length | ~1.36 - 1.38 Å | Typical for aryl-alkyl ethers |

| Intermolecular Forces | van der Waals, C-H···π | Dictate the packing and physical properties of the solid |

The definitive determination of these parameters through X-ray crystallography would be essential for understanding the molecule's solid-state behavior and for computational modeling studies.

Specialized Spectroscopic Techniques (e.g., EPR for Radical Species)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and study chemical species that have unpaired electrons. This makes it an ideal tool for investigating radical species, such as radical cations or anions, which can be formed through oxidation or reduction processes.

The this compound molecule, in its neutral state, is diamagnetic and therefore EPR-silent. However, the 4-methoxyaniline moiety is relatively electron-rich due to the electron-donating nature of both the amino and methoxy groups. This suggests that it can be oxidized to form a radical cation. The formation of radical cations from anisidine and its derivatives has been studied, for instance, through pulse radiolysis in aqueous media. dtu.dk

If this compound were to be oxidized, either chemically or electrochemically, the resulting radical cation could be characterized by EPR spectroscopy. The EPR spectrum would provide information about:

The g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. Its value would help to identify the nature of the radical species.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule leads to the splitting of the EPR signal into multiple lines. The pattern and magnitude of this hyperfine coupling are highly informative about the distribution of the unpaired electron's spin density across the molecule.

For the radical cation of this compound, significant hyperfine coupling would be expected with the nitrogen nucleus of the amino group and with the protons on the aromatic ring, particularly those at the ortho and meta positions relative to the nitrogen. Smaller couplings to the methoxy protons and the protons on the cyclohexenyl ring would also be possible. Analysis of these couplings would reveal how the unpaired electron is delocalized over the π-system of the 4-methoxyaniline core and potentially onto the cyclohexenyl substituent.

The study of such radical species is important in understanding potential reaction mechanisms involving single-electron transfer (SET) processes and in the context of the material's electronic properties and potential applications in fields like organic electronics.

Advanced Applications of N Cyclohex 2 En 1 Yl 4 Methoxyaniline in Chemical Research

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

N-(Cyclohex-2-en-1-yl)-4-methoxyaniline and its derivatives serve as versatile building blocks in the synthesis of complex organic molecules and analogs of natural products. The inherent reactivity of the cyclohexene (B86901) moiety, coupled with the electronic properties of the N-aryl substituent, allows for a variety of chemical transformations. A key reaction where this scaffold proves valuable is the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with well-defined stereochemistry, which are common motifs in many natural products. nih.govijraset.com

The dienophilic nature of the cyclohexene ring in this compound can be exploited in [4+2] cycloaddition reactions to construct intricate polycyclic frameworks. nih.gov These frameworks are often the core structures of various alkaloids and other biologically active compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the isoquinuclidine skeleton, a key structural feature in many indole (B1671886) alkaloids like catharanthine, can be accessed through synthetic routes that may involve Diels-Alder reactions of appropriately substituted cyclohexene derivatives. rsc.org

The strategic placement of the N-(4-methoxyphenyl) group can influence the stereochemical outcome of these cycloaddition reactions, providing a handle for asymmetric synthesis. Furthermore, the aniline (B41778) moiety can be further functionalized or cleaved at later stages of a synthetic sequence, adding to the modularity of this building block. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in readily available literature, its structural motifs are present in intermediates of complex syntheses. The principles of cycloaddition reactions involving similar N-aryl cyclohexenylamine scaffolds strongly suggest its potential as a valuable intermediate in the synthesis of alkaloids and other complex natural product analogs. beilstein-journals.orgnih.gov

Materials Science Research Utilizing N-Aryl Cyclohexenylamine Scaffolds

The N-aryl cyclohexenylamine scaffold, as exemplified by this compound, is a promising platform for the development of advanced materials with tailored properties. The combination of the reactive cyclohexene group and the electronically tunable aromatic amine allows for the synthesis of functional polymers and materials with applications in various fields of materials science.

Development of Functional Polymeric Materials

Polymers derived from N-aryl cyclohexenylamine monomers exhibit a range of interesting properties that make them suitable for various applications. A notable example is the synthesis of poly[2-(cyclohex-2-en-1-yl)aniline], a derivative of polyaniline (PANI). rsc.org This polymer can be synthesized via chemical polymerization, and the reaction conditions can be varied to tune the properties of the resulting material. rsc.org

These functional polymers often exhibit good solubility in common organic solvents, which is an advantage for processing and film formation. researchgate.net The incorporation of the bulky cyclohexenyl group can influence the polymer's morphology and chain packing, leading to materials with unique thermal and optical properties. polysciences.com For instance, some polyamides containing cyclohexane (B81311) moieties have been shown to form transparent, flexible, and tough films with high glass transition temperatures. researchgate.net The development of such functional polymers from readily available monomers opens up possibilities for creating new materials with tailored characteristics for specific applications. chemistryviews.orgspecificpolymers.compsu.edu

| Property | Value/Observation | Reference |

| Polymer Name | poly[2-(cyclohex-2-en-1-yl)aniline] | rsc.org |

| Synthesis Method | Chemical Polymerization | rsc.org |

| Key Feature | Improved solubility compared to PANI | rsc.org |

| Potential Application | Functional polymeric films | researchgate.net |

Exploration in Adsorption and Separation Technologies (e.g., Dye Adsorption)

The presence of nitrogen atoms and aromatic rings in polymers containing N-aryl cyclohexenylamine scaffolds makes them attractive candidates for applications in adsorption and separation technologies. These functionalities can interact with various molecules, including dyes and heavy metal ions, through mechanisms such as electrostatic interactions, hydrogen bonding, and π-π stacking. mdpi.comnih.gov

Amine-functionalized polymers, in general, have shown great promise for the removal of anionic dyes from aqueous solutions. mdpi.comresearchgate.net The nitrogen atoms can be protonated to create positively charged sites that effectively bind with anionic dye molecules. The efficiency of dye adsorption can be influenced by factors such as pH, contact time, and the initial concentration of the dye. nih.govmdpi.com

Similarly, these functionalized polymers can be utilized for the removal of heavy metal ions from wastewater. The lone pair of electrons on the nitrogen atom can coordinate with metal ions, leading to their sequestration from the solution. The porous structure of some of these polymers can further enhance their adsorption capacity by providing a large surface area for interaction. researchgate.netresearchgate.netrsc.org While specific studies on polymers derived directly from this compound for these applications are emerging, the general principles of using amine-functionalized polymers for dye and heavy metal removal are well-established and highlight the potential of this class of materials. researchgate.netresearchgate.net

| Application | Target Pollutant | Adsorption Mechanism | Reference |

| Dye Adsorption | Anionic Dyes (e.g., Methyl Orange) | Electrostatic interaction, π-π stacking | mdpi.comresearchgate.net |

| Heavy Metal Separation | Cations (e.g., Pb2+, Cu2+) | Chelation/Coordination | researchgate.netrsc.org |

Research on Sensory Materials (e.g., Gas Sensors)

The electrical and optical properties of polymers containing N-aryl cyclohexenylamine scaffolds can be exploited for the development of sensory materials. For instance, poly[2-(cyclohex-2-en-1-yl)aniline] has been investigated as a sensitive material in resistive sensors. rsc.org This polymer demonstrated a high response in its electrical conductivity to changes in humidity and ammonia (B1221849) concentration in the surrounding environment, indicating its potential for use in gas sensors. rsc.org

The sensing mechanism in such materials often involves the interaction of the analyte (e.g., ammonia gas) with the polymer matrix, which leads to a change in the polymer's conductivity. The presence of the N-H group and the aromatic ring in the polymer structure can facilitate these interactions.

Furthermore, the N-aryl cyclohexenylamine scaffold can be incorporated into fluorescent chemosensors. nih.govnih.govmdpi.comrsc.org The principle behind these sensors is that the binding of a specific analyte to the sensor molecule causes a change in its fluorescence properties (e.g., intensity or wavelength). The design of such sensors often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte. The N-aryl cyclohexenylamine moiety can serve as a part of the receptor or as a modulator of the electronic properties of the fluorophore.

| Sensor Type | Analyte | Principle of Detection | Reference |

| Resistive Gas Sensor | Humidity, Ammonia | Change in electrical conductivity | rsc.org |

| Fluorescent Chemosensor | Metal Ions, Small Molecules | Change in fluorescence upon binding | nih.govnih.gov |

Catalyst Development and Mechanistic Studies

The chiral nature of this compound and its derivatives makes them valuable precursors in the development of chiral catalysts for asymmetric synthesis. The stereogenic centers in the cyclohexene ring can be used to create a chiral environment around a catalytically active metal center or to act as an organocatalyst.

Design and Optimization of Chiral Catalysts

The design and optimization of chiral catalysts are crucial for achieving high enantioselectivity in chemical reactions. Chiral ligands play a pivotal role in this process by coordinating to a metal center and creating a chiral pocket that directs the approach of the substrates. Derivatives of this compound can be synthesized and utilized as chiral ligands in various asymmetric transformations. nih.govresearchgate.net

The electronic properties of the N-aryl group can be tuned by introducing different substituents on the aromatic ring, which in turn can influence the catalytic activity and selectivity of the resulting metal complex. For example, cinchona alkaloid-derived catalysts bearing an aniline moiety at the C9 position have been designed for highly enantioselective isomerization of β,γ-unsaturated cyclohexenones. nih.gov The aniline part of the catalyst allows for electronic tuning, which can impact the deprotonation and enantioselective protonation steps in the catalytic cycle. nih.gov

The optimization of chiral catalysts often involves screening a library of ligands with systematic variations in their structure. researchgate.net This allows for the identification of the optimal ligand that provides the best balance of reactivity and enantioselectivity for a particular reaction. The modular nature of this compound derivatives makes them well-suited for this approach, as modifications can be readily made to both the cyclohexene backbone and the N-aryl group. While the direct application of this compound as a catalyst is an area of ongoing research, the principles of using similar chiral amine structures in asymmetric catalysis are well-established. psu.edursc.organr.fr

| Catalyst Design Principle | Key Structural Feature | Potential Application | Reference |

| Chiral Ligand Synthesis | Cyclohexene backbone with stereocenters | Asymmetric metal-catalyzed reactions | nih.govresearchgate.net |

| Organocatalysis | Chiral amine functionality | Enantioselective transformations | psu.edu |

| Catalyst Tuning | Electronic modification of the N-aryl group | Optimization of enantioselectivity | nih.gov |

Contributions to Homogeneous and Heterogeneous Catalysis Research

There is no specific information available in the reviewed literature regarding the application of this compound as a catalyst or a ligand in either homogeneous or heterogeneous catalysis. Research detailing its activity, selectivity, or mechanism in catalytic transformations could not be located.

Fundamental Studies in Supramolecular Chemistry and Non-Covalent Interactions

Q & A

Synthesis and Structural Characterization

Q1. What synthetic routes are available for preparing N-(Cyclohex-2-en-1-yl)-4-methoxyaniline, and how are its structural features validated? A1. The compound can be synthesized via cross-coupling reactions involving cyclohexene derivatives and 4-methoxyaniline. A representative method involves allylic acylation with N-heterocyclic carbene (NHC) catalysts under photoredox conditions, as demonstrated in a 2023 study . Structural validation employs:

- 13C NMR (δ 140.6, 137.1, 130.2 ppm for aromatic and cyclohexenyl carbons) and HRMS (calcd [M + Na]+: 225.1250) for molecular confirmation .

- X-ray crystallography (using SHELX programs) for resolving stereochemical ambiguities .

Catalytic Applications in N-Alkylation Reactions

Q2. How does this compound participate in catalytic N-alkylation reactions, and what methodological optimizations are critical for high yields? A2. Nickel(II) complexes bearing phosphine ligands catalyze N-alkylation of amines with alcohols. For example:

- Reaction conditions : 2.5 mol% catalyst, KOBut base, toluene at 140°C for 24 hours achieve 94% yield of coupled products .

- Key parameters : Ligand design (e.g., diphosphine-phosphonite), temperature control, and substrate molar ratios (amine:alcohol = 1:2) .

Neuroprotective Activity and Mechanistic Insights

Q3. What methodologies are used to evaluate the neuroprotective potential of this compound derivatives? A3. While direct studies on this compound are limited, structurally related analogs (e.g., BL-M) are assessed via:

- Primary cortical neuron cultures : Glutamate-induced excitotoxicity models measure cell viability (MTT assay) .

- Oxidative stress markers : Quantification of ROS (reactive oxygen species) and mitochondrial membrane potential (JC-1 staining) .

- Structure-activity relationship (SAR) : Modifying the cyclohexenyl or methoxy groups impacts potency .

Handling and Safety in Laboratory Settings

Q4. What safety protocols are recommended for handling this compound in research laboratories? A4. Based on analogs (e.g., N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline):

- Personal protective equipment (PPE) : N95 respirators, nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- First aid : Immediate rinsing with water for eye/skin exposure; avoid inducing vomiting if ingested .

- Storage : In airtight containers under nitrogen, away from oxidizers .

Non-Covalent Interactions and Spectroscopic Properties

Q5. How do non-covalent interactions influence the spectroscopic and electrochemical properties of this compound? A5. Self-dimerization via hydrogen bonding or π-π stacking alters:

- UV-Vis spectra : Bathochromic shifts in polar solvents due to charge-transfer interactions .

- Cyclic voltammetry : Redox potentials shift by ~50 mV in dimerized vs. monomeric forms .

- Mitigation strategies : Use low-concentration solutions or non-polar solvents to minimize aggregation .

Role in Metal-Organic Framework (MOF) Synthesis

Q6. Can this compound act as a ligand in MOFs, and what analytical techniques characterize its coordination behavior? A6. While direct evidence is lacking, 4-methoxyaniline derivatives form hydrogen-bonded frameworks with metals (e.g., Cu/Zn-BMOF):

- FTIR : N-H and C=O stretching frequencies confirm ligand-metal coordination .

- PXRD : Crystallinity and pore structure analysis .

- Thermogravimetric analysis (TGA) : Thermal stability up to 250°C .

Data Contradictions in Synthetic Yields

Q7. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives? A7. Variability arises from:

- Catalyst loading : Higher NHC catalyst concentrations (10 mol%) improve yields but may cause side reactions .

- Solvent polarity : Toluene vs. DMF affects reaction kinetics and byproduct formation .

- Validation : Reproduce conditions using standardized HRMS and NMR protocols .

Derivatization for Analytical Applications

Q8. What derivatization strategies enhance the detectability of this compound in chromatographic analyses? A8. Trimethylsilyl (TMS) derivatization improves volatility and GC-MS sensitivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.